{1-[(2-Aminophenyl)methyl]piperidin-4-yl}methanol
Overview
Description
“{1-[(2-Aminophenyl)methyl]piperidin-4-yl}methanol” is a cyclic secondary amine . Its empirical formula is C13H20N2O and it has a molecular weight of 220.31 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H20N2O/c14-13-4-2-1-3-12(13)9-15-7-5-11(10-16)6-8-15/h1-4,11,16H,5-10,14H2 .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis of Pyrrolidines and Heterocycles
- Research by Back, Parvez, and Zhai (2003) details the use of amino alcohols derived from alpha-amino acids, including compounds similar to "{1-[(2-Aminophenyl)methyl]piperidin-4-yl}methanol", for synthesizing substituted pyrrolidines and related heterocycles. This process involves stereospecific rearrangements and is important in the production of various organic compounds (Back, Parvez, & Zhai, 2003).
Synthesis of Pyridine Derivatives
- A study by Feng Wu (2011) demonstrates the synthesis of novel pyridine derivatives using amino alcohols similar to "this compound". This involves a three-component reaction, illustrating its utility in creating complex organic structures (Wu Feng, 2011).
Crystal Structure Analysis
- Research on the crystal structure of compounds closely related to "this compound" has been conducted by Girish et al. (2008). This study, focusing on the crystallography of such compounds, aids in understanding the molecular configuration and potential applications in materials science (Girish et al., 2008).
Catalytic Applications
- Kamiguchi et al. (2007) explored the reaction of piperidine with methanol, revealing its potential in catalytic applications. This research demonstrates the compound's role in facilitating chemical reactions, an important aspect in industrial chemistry (Kamiguchi et al., 2007).
Zeolite-Catalyzed Cyclization
- A study by Reddy, Kulkarni, and Subrahmanyam (1994) highlights the role of similar amino alcohols in zeolite-catalyzed intramolecular cyclization, leading to the formation of piperidine bases. This research is significant in the field of catalysis and organic synthesis (Reddy, Kulkarni, & Subrahmanyam, 1994).
Mannich Base Derivatives
- Jurd (1985) investigated the formation of Mannich bases using compounds like "this compound", leading to bioactive benzyl-1,3-benzodioxo-5-ols. This research is pertinent in the development of new pharmaceuticals and bioactive substances (Jurd, 1985).
Safety and Hazards
The safety information for “{1-[(2-Aminophenyl)methyl]piperidin-4-yl}methanol” indicates that it has several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Future Directions
Piperidine-containing compounds, such as “{1-[(2-Aminophenyl)methyl]piperidin-4-yl}methanol”, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Properties
IUPAC Name |
[1-[(2-aminophenyl)methyl]piperidin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-13-4-2-1-3-12(13)9-15-7-5-11(10-16)6-8-15/h1-4,11,16H,5-10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCOPDLUYIYJJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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